



# Application Notes: Iofetamine (1231) Imaging for the Evaluation of Non-Lacunar Stroke

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Iofetamine |           |
| Cat. No.:            | B3416847   | Get Quote |

#### Introduction

lofetamine (123|), also known as N-isopropyl-p-iodoamphetamine (IMP), is a radiopharmaceutical agent used for single-photon emission computed tomography (SPECT) imaging of the brain.[1] Marketed under brand names such as Perfusamine and SPECTamine, it is a lipid-soluble amine that readily crosses the blood-brain barrier.[1] Its distribution in the brain is proportional to regional cerebral blood flow (rCBF), making it a valuable tool for assessing brain perfusion.[2][3][4] lofetamine (123|) is approved in the United States as a diagnostic aid for localizing and evaluating non-lacunar stroke, complex partial seizures, and for the early diagnosis of Alzheimer's disease.[1] In the context of non-lacunar stroke, lofetamine SPECT imaging provides crucial information on the extent and severity of perfusion deficits, which can be more sensitive than anatomical imaging like CT scans in the acute phase.[3][5]

#### Principle of the Method

**lofetamine** is an analogue of amphetamine and exhibits similar properties, including the inhibition of serotonin and norepinephrine reuptake and induction of neurotransmitter release.
[1] Its high lipophilicity allows for rapid penetration of the blood-brain barrier.[1] The initial brain uptake of **lofetamine** is nearly 100% during the first pass, reflecting the regional cerebral blood flow.[6] Although there is some washout from the brain, the initial distribution pattern provides a reliable map of cerebral perfusion at the time of injection.[2][6] SPECT imaging detects the



gamma rays emitted by the Iodine-123 isotope, and computer reconstruction generates cross-sectional images of the brain, visualizing areas of normal and reduced blood flow.

Clinical Applications in Non-Lacunar Stroke

- Early Detection and Localization: **lofetamine** SPECT is highly sensitive in detecting perfusion abnormalities in acute non-lacunar stroke, often before anatomical changes are visible on CT scans.[3][5] This allows for the early localization of the ischemic territory.
- Assessment of Stroke Severity: The size and severity of the perfusion deficit on an
   lofetamine SPECT scan can be larger than the corresponding area of edema seen on a CT
   scan, providing a more comprehensive assessment of the affected brain tissue.[5][7]
- Prognostication: The pattern of **lofetamine** uptake and redistribution over time may have prognostic value. The "redistribution" phenomenon, where hypoactivity on an early scan improves on a delayed scan, is correlated with better clinical outcomes, potentially indicating viable ischemic tissue.[8] Studies have also shown a correlation between SPECT findings and functional outcomes as measured by the Functional Independence Measure (FIM).[9]
- Evaluation of Crossed Cerebellar Diaschisis (CCD): Non-lacunar strokes can lead to a
  reduction in blood flow and metabolism in the cerebellar hemisphere contralateral to the
  cerebral lesion, a phenomenon known as crossed cerebellar diaschisis.[10][11] lofetamine
  SPECT can be used to assess CCD, which may have implications for understanding the
  functional impact of the stroke.

## **Quantitative Data Summary**

Table 1: Comparison of Cerebral Blood Flow (CBF) Measurement with **lofetamine** SPECT and PET



| Parameter                                                  | lofetamine SPECT | PET (O <sup>15</sup> -H <sub>2</sub> O) | Reference |
|------------------------------------------------------------|------------------|-----------------------------------------|-----------|
| Mean CBF (ml/100 g/min )                                   | 47.3             | 57.6                                    | [4]       |
| Correlation (r-value)                                      | -                | -                                       | 0.86      |
| PaCO <sub>2</sub> Reactivity<br>(ml/100 g/min per<br>mmHg) | 1.03             | -                                       | [4]       |

Table 2: Blood Flow Volumes in Major Intracranial Arteries Measured by Iofetamine SPECT

| Artery             | Condition           | Resting<br>Blood Flow<br>(mL/min) | Post-<br>Acetazolam<br>ide Blood<br>Flow<br>(mL/min) | % Increase | Reference |
|--------------------|---------------------|-----------------------------------|------------------------------------------------------|------------|-----------|
| ICA                | Normal<br>Perfusion | 161                               | 228                                                  | >40%       | [12]      |
| Severe<br>Stenosis | 158                 | 192                               | <35%                                                 | [12]       |           |
| MCA                | Normal<br>Perfusion | 111                               | 157                                                  | >40%       | [12]      |
| Severe<br>Stenosis | 107                 | 127                               | <35%                                                 | [12]       |           |

ICA: Internal Carotid Artery; MCA: Middle Cerebral Artery

# **Experimental Protocols**

#### **Patient Preparation**

• Informed Consent: Obtain written informed consent from the patient or their legal representative.



- Medication Review: Review the patient's current medications. Certain drugs may interfere
  with lofetamine uptake.
- Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free <sup>123</sup>I, administer a thyroid-blocking agent, such as a single dose of potassium perchlorate or Lugol's solution, at least one hour prior to the injection of **lofetamine**.[13]
- Patient State: For at least 15 minutes prior to and 30 minutes following the injection, the patient should be in a quiet, dimly lit room with minimal environmental stimulation to ensure a baseline resting state.[14] An intravenous line should be established.[15]

#### Radiopharmaceutical Administration

- Dose: The recommended dose of **lofetamine** (123|) is typically between 111 to 185 MBq (3 to 5 mCi).[7][13] The dose should be verified in a dose calibrator prior to administration.
- Administration: Administer the dose via a slow intravenous injection over 20-30 seconds.[16]

#### **SPECT Image Acquisition**

- Timing: Imaging is typically initiated 30 to 40 minutes after the injection of **lofetamine**.[7][17] Delayed imaging can be performed at 4 hours to assess for redistribution.[8]
- Patient Positioning: The patient should be positioned supine with their head comfortably immobilized in a head holder to prevent motion artifacts.[13][16]
- SPECT System: A rotating gamma camera equipped with a low-energy, high-resolution collimator is used.[16]
- Acquisition Parameters:
  - Energy Window: 159 keV with a 15% window.[16]
  - Rotation: 360° rotation.[7]
  - Projections: 120 projections over the 360° rotation.[16]
  - Matrix Size: 128 x 128.[14]



#### Image Processing and Analysis

- Reconstruction: The acquired projection data is reconstructed into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms.
- Quantitative Analysis:
  - Regions of Interest (ROIs): ROIs are drawn on the reconstructed images over various brain regions, including the affected stroke area, the contralateral hemisphere, and the cerebellum.[3][18]
  - Asymmetry Index: The relative uptake in the affected region is compared to the uptake in the contralateral homologous region to calculate an asymmetry index, which quantifies the perfusion deficit.
  - Cerebellar Ratio: The uptake in cortical regions can be normalized to the cerebellar uptake, as the cerebellum is often unaffected by supratentorial strokes (unless there is crossed cerebellar diaschisis).[18] A parietal-to-cerebellar activity ratio can be calculated.
     [18]

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for **lofetamine** (1231) SPECT imaging in non-lacunar stroke.





Click to download full resolution via product page

Caption: Logical relationship of lofetamine imaging in non-lacunar stroke assessment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. lofetamine (123I) Wikipedia [en.wikipedia.org]
- 2. Rapid calculation of regional cerebral blood flow and distribution volume using iodine-123-iodoamphetamine and dynamic SPECT PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of regional cerebral blood flow (rCBF) in stroke using SPECT and N-isopropyl-(I-123)-p-iodoamphetamine (IMP) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation studies of iodine-123-iodoamphetamine as a cerebral blood flow tracer using emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iofetamine HCI I-123 brain scanning in stroke: a comparison with transmission CT -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-isopropyl-[123I] p-iodoamphetamine: single-pass brain uptake and washout; binding to brain synaptosomes; and localization in dog and monkey brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SPECT with N-isopropyl-p iodoamphetamine in occlusive cerebrovascular diseases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early and delayed SPECT using N-isopropyl p-iodoamphetamine iodine 123 in cerebral ischemia. A prognostic index for clinical recovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of functional independence measure (FIM) and SPECT Infetamine (I-123) as a predictor of functional return in stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. radiopaedia.org [radiopaedia.org]
- 11. Crossed Cerebellar Diaschisis: Three Case Reports Imaging Using a Tri-Modality PET/CT–MR System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative measurement of blood flow volume in the major intracranial arteries by using 123i-iodoamphetamine SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. snmmi.org [snmmi.org]
- 14. radiology.unm.edu [radiology.unm.edu]
- 15. radiology.wisc.edu [radiology.wisc.edu]



- 16. radiology.unm.edu [radiology.unm.edu]
- 17. Quantitative mapping of regional cerebral blood flow using iodine-123-IMP and SPECT PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alzheimer disease: quantitative analysis of I-123-iodoamphetamine SPECT brain imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Iofetamine (1231) Imaging for the Evaluation of Non-Lacunar Stroke]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416847#iofetamine-imaging-for-the-evaluation-of-non-lacunar-stroke]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com